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Compound of Interest

Compound Name: 4-Ethoxy-2-fluorotoluene

CAS No.: 1305322-96-6

Cat. No.: B1422831 Get Quote

Abstract & Scope
4-Ethoxy-2-fluorotoluene (CAS: 1305322-96-6) is a critical fluorinated building block used in

the synthesis of agrochemicals and pharmaceutical intermediates. Its structural integrity—

specifically the regiochemistry of the fluorine and ethoxy substituents—is paramount, as isomer

scrambling (e.g., formation of 2-ethoxy-4-fluorotoluene) can occur during nucleophilic aromatic

substitution reactions.

This guide outlines a multi-modal analytical workflow designed to validate the identity and

purity of 4-Ethoxy-2-fluorotoluene. We prioritize

F-NMR for definitive structural authentication and GC-MS for volatile impurity profiling,
providing a robust "self-validating" protocol for lot release.

Physicochemical Profile
Understanding the physical properties is the first step in designing suitable extraction and

chromatography methods.
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Property Value / Description Source/Note

Chemical Name 4-Ethoxy-2-fluorotoluene IUPAC

CAS Number 1305322-96-6 [Aromsyn, 2024]

Molecular Formula

Molecular Weight 154.18 g/mol

Appearance Clear, colorless liquid Visual

Boiling Point (Est.) 195°C - 205°C @ 760 mmHg

Extrapolated from 2-chloro-4-

fluorotoluene (

C) and MW trends.

Density (Est.) 1.08 - 1.12 g/mL
Est. based on 4-fluorotoluene (

) vs. halogenated analogs.

Solubility
Soluble in MeOH, ACN, DCM,

EtOAc. Insoluble in water.

Lipophilic nature of ethoxy-

toluene core.

Method A: High-Resolution F-NMR Spectroscopy
Purpose: Definitive structural elucidation. Rationale: Proton NMR (

H-NMR) can be crowded in the aromatic region.

F-NMR offers a clean, background-free window where the chemical shift and coupling
constants uniquely identify the fluorine position relative to the methyl and ethoxy groups.

Protocol 1: Structural Authentication
Instrument: 400 MHz NMR (min. requirement),

F probe.[1][2]

Solvent:

(Deuterated Chloroform) with 0.05% v/v
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-trifluorotoluene (Internal Standard,

-63.7 ppm).

Parameters:

Pulse Angle:

Relaxation Delay (

): 5.0 seconds (ensure quantitative relaxation).

Scans: 64.

Data Interpretation (The "Fingerprint")
The fluorine atom at position 2 is electronically influenced by the ortho-methyl group and the

meta-ethoxy group.

Chemical Shift Prediction:

Base Benzene-F: -113.1 ppm.

Ortho-Methyl effect: ~ -5.0 ppm (Shielding/Deshielding variance).

Meta-Ethoxy effect: ~ +1.0 ppm (Small shielding).

Target Range:-115.0 ppm to -120.0 ppm. (Distinct from 4-fluoro isomers which typically

appear around -124 ppm).

Diagnostic Coupling Patterns (

-Values):

(Ortho coupling): The F atom couples to the proton at C3. Expect a large doublet (

Hz).

(Meta coupling): The F atom couples to the proton at C6. Expect a smaller splitting (

Hz).
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(Coupling to Methyl): A diagnostic quartet-like fine structure (

Hz) confirms the fluorine is ortho to the methyl group.

Acceptance Criteria:

Single major fluorine peak within -115 to -120 ppm.

Integration > 98.0% relative to total fluorine content (excluding IS).

Method B: GC-MS for Impurity Profiling
Purpose: Detection of volatile organic impurities (starting materials, solvents, isomers).

Rationale: The volatility of 4-Ethoxy-2-fluorotoluene makes gas chromatography the most

efficient separation technique. Mass spectrometry provides immediate identification of

"unknowns."

Protocol 2: GC-MS Parameters
System: Agilent 7890/5977 or equivalent.

Column: DB-5ms or HP-5ms (30 m

0.25 mm

0.25

m).

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Inlet: Split 50:1 @ 250°C.

Oven Program:

Hold 50°C for 2 min.

Ramp 15°C/min to 240°C.

Hold 240°C for 5 min.
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MS Source: EI (70 eV), Source Temp 230°C.

Fragmentation Logic (EI Spectrum)
Use these fragments to validate the peak identity:

Molecular Ion (

):m/z 154 (Base peak or high intensity).

Loss of Ethyl Group (

):m/z 125. Cleavage of the ethoxy ether bond is a primary pathway.

Loss of Ethoxy Radical (

):m/z 109. Formation of the fluorotropylium ion.

Toluene Tropylium (

):m/z 139. Loss of methyl is possible but usually less favored than ethyl loss in ethoxy
aromatics.

Common Impurities to Watch:

4-Bromo-2-fluorotoluene (Starting Material): m/z 188/190 (1:1 ratio).

2-Fluorotoluene (De-ethoxylated byproduct): m/z 110.[3]

Workflow Diagram: Lot Release Decision Tree
This diagram illustrates the logical flow for certifying a batch of 4-Ethoxy-2-fluorotoluene.
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Crude/Isolated Sample

Step 1: GC-MS Analysis
(Purity & Impurities)

Purity > 98.0%?
No unidentifiable peaks?

Step 2: 19F-NMR Analysis
(Regiochemistry Check)

Yes

FAIL: Quarantine/Reprocess

No

Shift: -115 to -120 ppm?
Coupling confirms 2-F, 4-OEt?

PASS: Release Lot

Yes No

Click to download full resolution via product page

Caption: Figure 1. Sequential decision matrix for the analytical validation of 4-Ethoxy-2-
fluorotoluene, prioritizing purity (GC-MS) before structural cost (NMR).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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